

# Physical and chemical properties of 3-(3-furyl)-3-oxopropanenitrile

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## Compound of Interest

Compound Name: 3-(Furan-3-yl)-3-oxopropanenitrile

Cat. No.: B1282633

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## An In-depth Technical Guide to 3-(3-furyl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 3-(3-furyl)-3-oxopropanenitrile. This compound, identified by CAS number 96220-13-2, is a versatile small molecule scaffold with significant potential in medicinal chemistry and materials science.<sup>[1][2]</sup> This document consolidates available data on its characteristics, outlines experimental protocols for its analysis, and explores its role as a building block in the synthesis of more complex molecules.

### Physical Properties

3-(3-furyl)-3-oxopropanenitrile is a solid at room temperature.<sup>[3]</sup> A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of 3-(3-furyl)-3-oxopropanenitrile

Property	Value	Reference(s)
Physical Form	Solid	
Melting Point	82 - 84 °C	
Molecular Weight	135.12 g/mol	[1][2]

## Chemical Properties and Identification

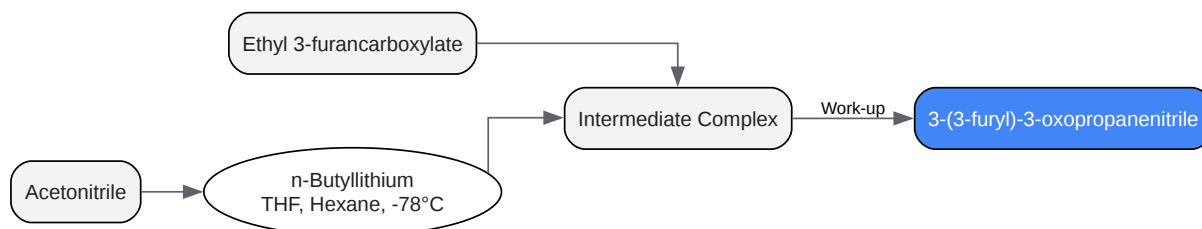
The chemical structure of 3-(3-furyl)-3-oxopropanenitrile features a furan ring, a ketone, and a nitrile group. These functional groups contribute to its reactivity and make it a valuable intermediate in organic synthesis. Key chemical identifiers are listed in Table 2.

Table 2: Chemical Identification of 3-(3-furyl)-3-oxopropanenitrile

Identifier	Value	Reference(s)
Chemical Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>2</sub>	[1][2]
IUPAC Name	3-(3-furyl)-3-oxopropanenitrile	
CAS Number	96220-13-2	[1]
InChI Key	RHKYZLXNMLUVRO-UHFFFAOYSA-N	
SMILES	<chem>C1=COC=C1C(=O)CC#N</chem>	[1]
Purity	Typically ≥95%	[2]

## Synthesis

A known method for the synthesis of 3-(3-furyl)-3-oxopropanenitrile involves the reaction of ethyl 3-furancarboxylate with acetonitrile. This reaction is carried out in two stages, utilizing n-butyllithium in a tetrahydrofuran and hexane solvent system at low temperatures.[4]

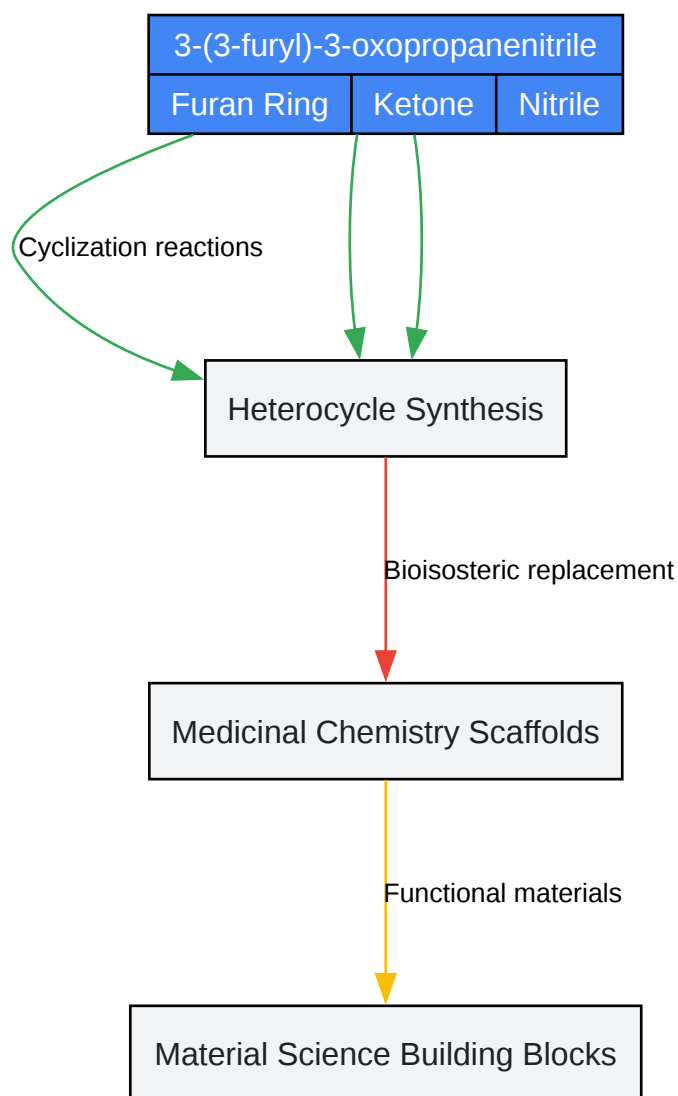


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Caption: Synthesis workflow for 3-(3-furyl)-3-oxopropanenitrile.

## Reactivity and Potential Applications

The presence of the ketone and nitrile functional groups makes 3-(3-furyl)-3-oxopropanenitrile a versatile precursor for the synthesis of various heterocyclic compounds.[5] Furan derivatives, in general, have been investigated for their biological activities, including antimicrobial and antiparasmodial properties.[6][7] The furan moiety is a key component in several approved drugs, highlighting the therapeutic potential of furan-containing scaffolds.[8]



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Caption: Potential applications derived from the compound's functional groups.

## Experimental Protocols

### Melting Point Determination

The melting point of 3-(3-furyl)-3-oxopropanenitrile can be determined using a standard capillary melting point apparatus.

- Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.
- Procedure:

- A small, finely powdered sample of the compound is packed into a capillary tube to a height of 1-2 mm.[9][10]
- The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[10][11]
- The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
- The heating rate is then reduced to 1-2°C per minute.[11]
- The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12] For a pure compound, this range is typically narrow (0.5-1.0°C).[11]

## Solubility Determination

A qualitative assessment of solubility can be performed to understand the compound's polarity.

- Apparatus: Test tubes, vortex mixer (optional), various solvents.
- Procedure:
  - Place approximately 25 mg of the compound into a test tube.
  - Add 0.75 mL of a chosen solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) in portions.
  - After each addition, vigorously shake or vortex the mixture.[13]
  - Observe if the solid dissolves completely. If the compound is soluble in water, the pH of the aqueous solution can be tested with litmus or pH paper to determine its acidic or basic nature.[13][14][15]

## Safety Information

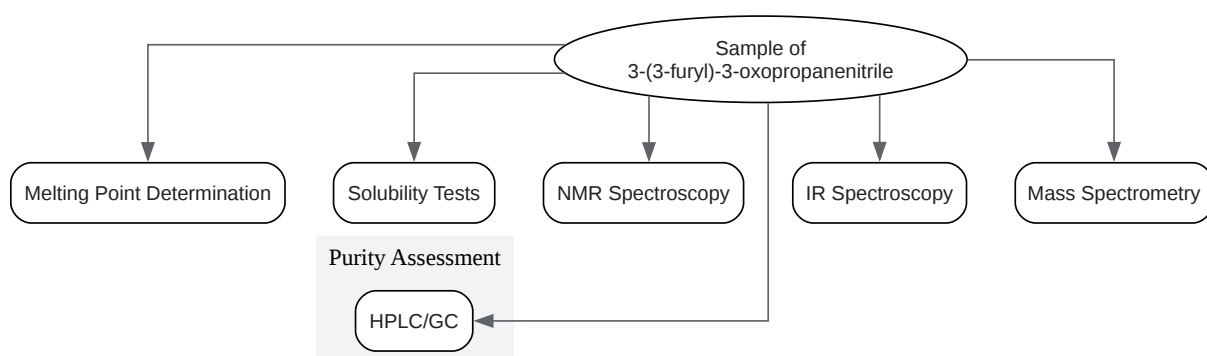
While a specific safety data sheet for 3-(3-furyl)-3-oxopropanenitrile was not detailed in the provided search results, related compounds with similar functional groups suggest that

appropriate laboratory safety precautions should be taken. The GHS hazard codes for the isomeric 3-(furan-2-yl)-3-oxopropanenitrile are provided as a reference in Table 3. Standard laboratory practice, including the use of personal protective equipment (goggles, gloves, lab coat), is recommended.

Table 3: GHS Hazard Information for 3-(furan-2-yl)-3-oxopropanenitrile (Isomer)

Hazard Class	Hazard Code	Description
Acute Toxicity, Oral	H302	Harmful if swallowed
Acute Toxicity, Dermal	H312	Harmful in contact with skin
Acute Toxicity, Inhalation	H332	Harmful if inhaled

Note: This information is for an isomeric compound and should be used as a guide. A specific safety assessment should be conducted before handling 3-(3-furyl)-3-oxopropanenitrile.



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Caption: General experimental workflow for the characterization of the compound.

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